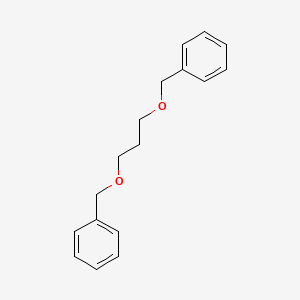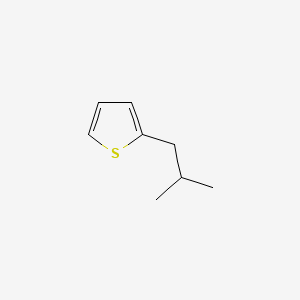
Resedine
描述
5-Phenyl-2-oxazolidinone is a natural product found in Reseda luteola with data available.
科学研究应用
药物化学支架
“5-苯基-2-恶唑烷酮”由于其五元杂环结构,在药物化学中充当多功能支架。 它在药物发现中尤为重要,其中恶唑烷酮环被用作药效基团,有助于药物的生物活性 .
抗菌剂
包括“5-苯基-2-恶唑烷酮”在内的恶唑烷酮已被用于开发新型抗菌剂。 这些化合物表现出独特的作用机制,并且对各种细菌菌株有效,标志着合成抗生素的重大进步 .
不对称合成
“5-苯基-2-恶唑烷酮”用作不对称合成中的手性助剂。 它有助于在化学反应中实现非对映选择性,这对于生产用于药物的非对映异构体纯化合物至关重要 .
手性亚砜的合成
该化合物可用于制备N-亚磺酰基恶唑烷酮试剂,这些试剂在合成手性亚砜中起着至关重要的作用。 这些亚砜在各种化学过程和药物应用中很重要 .
5. 亚磺酸酯和磺酰胺的生产 从“5-苯基-2-恶唑烷酮”衍生的N-亚磺酰基恶唑烷酮试剂也与亲核试剂反应生成亚磺酸酯和磺酰胺。 这些化合物具有从化学合成到治疗剂的广泛应用 .
非对映选择性迈克尔加成
在有机合成中,“5-苯基-2-恶唑烷酮”用作非对映选择性迈克尔加成的手性助剂。 该应用对于构建具有高立体控制的复杂分子结构至关重要 .
作用机制
Target of Action
Resedine, also known as 5-Phenyloxazolidin-2-one or 5-Phenyl-2-oxazolidinone, is a member of the oxazolidinone class of compounds . Oxazolidinones are known to target the bacterial ribosome, specifically the 50S subunit . This interaction inhibits the formation of a functional 70S initiation complex, which is crucial for protein synthesis in bacteria .
Mode of Action
This compound acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This binding prevents the formation of the 70S initiation complex, thereby inhibiting protein synthesis . The inhibition of protein synthesis leads to the cessation of bacterial growth, making this compound an effective antibacterial agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, this compound disrupts the translation process, preventing the synthesis of essential proteins required for bacterial growth and survival .
Pharmacokinetics
Oxazolidinones, in general, are known for their excellent bioavailability and good tissue and organ penetration . They are also known for their favorable pharmacokinetic profile, which contributes to their effectiveness as antimicrobial agents .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing protein synthesis, this compound disrupts essential biological processes within the bacteria, leading to their inability to grow and reproduce . This makes this compound an effective agent against a wide range of multidrug-resistant Gram-positive pathogens .
生化分析
Biochemical Properties
5-Phenyl-2-oxazolidinone plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial protein synthesis. It interacts with the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex required for bacterial protein translation . This interaction inhibits the biosynthesis of bacterial proteins, making 5-Phenyl-2-oxazolidinone effective against a wide range of multidrug-resistant Gram-positive bacteria . The compound’s ability to bind to the ribosomal subunit is facilitated by its unique chemical structure, which allows for specific interactions with ribosomal RNA and proteins.
Cellular Effects
The effects of 5-Phenyl-2-oxazolidinone on various types of cells and cellular processes are profound. In bacterial cells, the compound disrupts protein synthesis, leading to inhibited growth and eventual cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, as the bacteria are unable to produce essential proteins required for these processes . In mammalian cells, 5-Phenyl-2-oxazolidinone has been observed to cause reversible myelosuppression, affecting the production of blood cells . This effect is particularly noted in patients undergoing long-term treatment with oxazolidinone antibiotics.
Molecular Mechanism
At the molecular level, 5-Phenyl-2-oxazolidinone exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit . This binding inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein synthesis . The compound’s interaction with the ribosome is highly specific, involving hydrogen bonding and hydrophobic interactions with key nucleotides and amino acids within the ribosomal RNA and proteins . Additionally, 5-Phenyl-2-oxazolidinone has been shown to inhibit the production of bacterial toxins and reduce sporulation in certain bacterial species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenyl-2-oxazolidinone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and heat . In in vitro studies, the antibacterial activity of 5-Phenyl-2-oxazolidinone remains consistent over short-term experiments, but long-term exposure can lead to the development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of 5-Phenyl-2-oxazolidinone vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, 5-Phenyl-2-oxazolidinone can cause toxic effects, including myelosuppression and hepatotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of careful dosage optimization in clinical applications.
Metabolic Pathways
5-Phenyl-2-oxazolidinone is metabolized through several pathways, involving enzymes such as flavin-containing monooxygenase and aldehyde dehydrogenase . The primary metabolic pathway involves the oxidative ring-opening of the oxazolidinone ring, leading to the formation of various metabolites . These metabolites are further processed through reduction and oxidation reactions, ultimately resulting in their excretion . The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
Within cells and tissues, 5-Phenyl-2-oxazolidinone is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . In bacterial cells, 5-Phenyl-2-oxazolidinone primarily accumulates in the cytoplasm, where it exerts its inhibitory effects on protein synthesis . In mammalian cells, the compound’s distribution is more widespread, with significant accumulation in the bone marrow and liver .
Subcellular Localization
The subcellular localization of 5-Phenyl-2-oxazolidinone is critical for its activity and function. In bacterial cells, the compound localizes to the ribosomes, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is facilitated by the compound’s ability to cross the bacterial cell membrane and interact with ribosomal RNA and proteins . In mammalian cells, 5-Phenyl-2-oxazolidinone can localize to the mitochondria, where it may affect mitochondrial protein synthesis and function . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments .
属性
IUPAC Name |
5-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARILQDNHZGKJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998215 | |
| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-77-8 | |
| Record name | Resedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
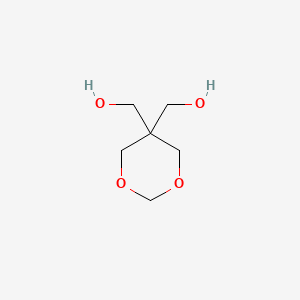
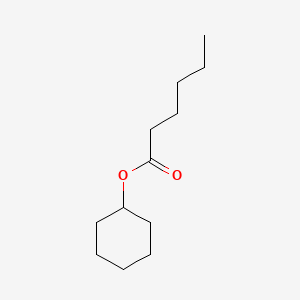
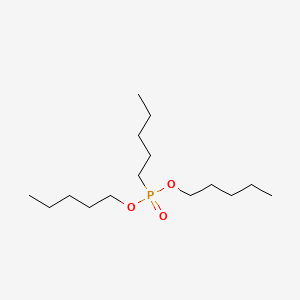
![10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE](/img/structure/B1596537.png)
![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
amine](/img/structure/B1596541.png)
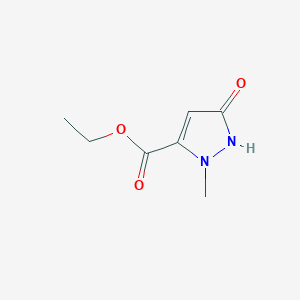
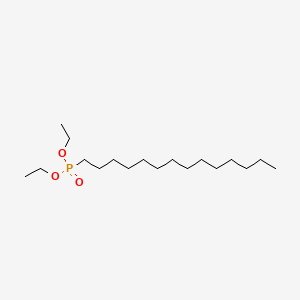
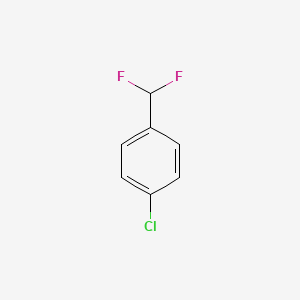
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
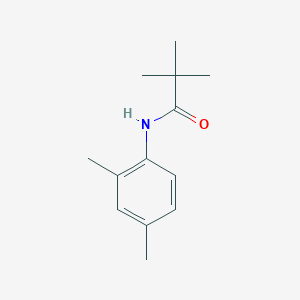
![2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B1596552.png)
